Olodaterol Hydrochloride

Description

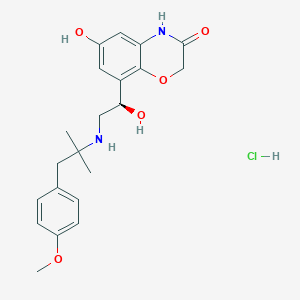

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEHVJZZIGJAAW-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027733 | |

| Record name | Olodaterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869477-96-3 | |

| Record name | Olodaterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodaterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodaterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLODATEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olodaterol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olodaterol Hydrochloride is a potent and selective long-acting β2-adrenergic agonist (LABA) utilized in the maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD). Its discovery by Boehringer Ingelheim marked a significant advancement in the quest for once-daily respiratory therapeutics, offering a 24-hour duration of action. This technical guide provides an in-depth overview of the discovery process, focusing on the lead optimization of the 6-hydroxy-4H-benzo[1][2]oxazin-3-one scaffold, a detailed synthesis pathway for this compound, and a comprehensive look at its mechanism of action through the β2-adrenergic signaling cascade.

Discovery and Lead Optimization

The development of Olodaterol was driven by the therapeutic need for a once-daily LABA with a rapid onset of action and a favorable safety profile. The discovery program focused on the chemical class of 6-hydroxy-4H-benzo[1][2]oxazin-3-ones.

Lead Compound and Structure-Activity Relationship (SAR)

The initial lead compounds possessed a 5-hydroxy-4H-benzo[1][2]oxazin-3-one head group. However, it was discovered that shifting the hydroxyl group to the 6-position, thereby positioning it meta to the ethanolamine (B43304) side chain, improved β2-selectivity. This is a known principle in the SAR of β2-agonists.

Systematic variations of the substituents on the phenethylamine (B48288) moiety of the lead compounds were conducted to optimize potency, selectivity, and duration of action. The key structural features of Olodaterol that contribute to its pharmacological profile are:

-

6-hydroxy-4H-benzo[1][2]oxazin-3-one head group: Essential for β2-adrenergic receptor binding and activation.

-

(R)-enantiomer of the ethanolamine side chain: Provides the correct stereochemistry for optimal interaction with the receptor.

-

A bulky, lipophilic amine substituent, 2-(4-methoxyphenyl)-1,1-dimethylethylamine: This moiety is crucial for the long duration of action. The lipophilicity is thought to contribute to the retention of the molecule in the cell membrane, allowing for prolonged receptor activation.

The preclinical pharmacological profile of Olodaterol demonstrated its high potency and selectivity.

| Parameter | Value |

| EC50 at hβ2-AR | 0.1 nM |

| Intrinsic Activity | 88% (compared to isoprenaline) |

| Selectivity vs. hβ1-AR | 241-fold |

| Selectivity vs. hβ3-AR | 2299-fold |

| Duration of Action | 24 hours (in preclinical models) |

hβ-AR: human β-adrenergic receptor

Logical Flow of Lead Optimization

The following diagram illustrates the logical progression from the initial lead scaffold to the final drug candidate, Olodaterol.

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through various routes. A common and efficient pathway is detailed below, involving the key step of coupling a protected benzoxazinone (B8607429) derivative with a specific amine.

Experimental Protocols

Step 1: Synthesis of 6-(benzyloxy)-8-((R)-oxiran-2-yl)-4H-benzo[1][2]oxazin-3-one

This intermediate is a key building block. Its synthesis involves multiple steps starting from commercially available materials, including protection of the hydroxyl group as a benzyl (B1604629) ether and stereoselective formation of the epoxide ring.

Step 2: Synthesis of 6-(benzyloxy)-8-{(R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]-ethyl}-4H-benzo[1][2]oxazin-3-one

-

To a solution of 6-(benzyloxy)-8-((R)-oxiran-2-yl)-4H-benzo[1][2]oxazin-3-one in a suitable organic solvent such as isopropanol, add 2-(4-methoxyphenyl)-1,1-dimethylethylamine.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

Step 3: Debenzylation to form Olodaterol

-

The product from Step 2, 6-(benzyloxy)-8-{(R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]-ethyl}-4H-benzo[1][2]oxazin-3-one (0.117 mol), is dissolved in methanol (B129727) (600 ml).[2]

-

10% Palladium on activated carbon (8 g) is added to the solution.[2]

-

The mixture is hydrogenated under a hydrogen pressure of 3 bar at 50 °C.[2]

-

After the reaction is complete, the catalyst is removed by filtration through celite.

-

The filtrate is concentrated under reduced pressure to yield Olodaterol as a white foamy solid.[2]

Step 4: Formation of this compound

-

The crude Olodaterol is dissolved in a suitable solvent, such as isopropanol.

-

A solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) is added dropwise to the Olodaterol solution with stirring.

-

The mixture is stirred, and the precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data for Synthesis

| Step | Reactants | Solvent | Temperature | Pressure | Yield | Purity (HPLC) |

| 3. Debenzylation | 6-(benzyloxy)-8-{(R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]-ethyl}-4H-benzo[1][2]oxazin-3-one (60 g, 0.117 mol), 10% Pd/C (8 g)[2] | Methanol (600 ml)[2] | 50 °C[2] | 3 bar[2] | 99.27%[2] | >95.3%[2] |

| 4. Hydrochloride Salt Formation | Olodaterol, Hydrochloric acid | Isopropanol | 0-5 °C | - | 88% | >98% |

Synthesis Workflow Diagram

Mechanism of Action: β2-Adrenergic Signaling Pathway

Olodaterol exerts its bronchodilatory effects by acting as a selective agonist at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3] The binding of Olodaterol to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle relaxation.

Canonical Gs-Protein Coupled Pathway

The primary mechanism of action for Olodaterol follows the canonical Gs-protein coupled signaling pathway:

-

Receptor Binding: Olodaterol binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The α-subunit of Gs (Gαs) dissociates from the βγ-subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[3]

Receptor Desensitization and Non-Canonical Signaling

Prolonged or repeated stimulation of β2-adrenergic receptors can lead to desensitization, a process that attenuates the signaling response. This is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.

-

GRK Phosphorylation: Upon agonist binding, GRKs phosphorylate the intracellular domains of the β2-adrenergic receptor.

-

β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.

-

Uncoupling and Internalization: β-arrestin binding sterically hinders the interaction of the receptor with Gs, leading to uncoupling and a dampening of the signal. β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-coated pits.

While primarily known for desensitization, β-arrestin can also initiate its own G-protein-independent signaling pathways, which can have diverse cellular effects. Additionally, under certain conditions, the β2-adrenergic receptor can couple to the inhibitory G-protein (Gi), which can counteract the effects of Gs signaling.

Signaling Pathway Diagram

Conclusion

This compound is a testament to the success of rational drug design in the field of respiratory medicine. Through a focused lead optimization program, Boehringer Ingelheim developed a potent and selective once-daily LABA with a rapid onset and prolonged duration of action. The synthesis of Olodaterol is a multi-step process that can be achieved with high yield and purity. Its mechanism of action is primarily mediated through the canonical β2-adrenergic signaling pathway, leading to effective bronchodilation. A thorough understanding of its discovery, synthesis, and pharmacology is essential for researchers and clinicians working in the field of respiratory drug development and therapy.

References

A Technical Guide to the Enantioselective Synthesis and Purification of (R)-Olodaterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis and purification of (R)-Olodaterol, a potent and long-acting β2-adrenergic receptor agonist. The information provided herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathway, detailed experimental protocols, and purification methodologies critical for obtaining the enantiomerically pure active pharmaceutical ingredient.

Introduction

Olodaterol is a key therapeutic agent for the management of chronic obstructive pulmonary disease (COPD). It functions by stimulating β2-adrenergic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. The therapeutic efficacy of Olodaterol resides in its (R)-enantiomer, necessitating a robust and efficient enantioselective synthesis to ensure the quality and safety of the final drug product. This guide focuses on the core aspects of producing (R)-Olodaterol with high enantiomeric purity.

Signaling Pathway of Olodaterol

(R)-Olodaterol exerts its pharmacological effect through the β2-adrenergic receptor signaling cascade. Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, it initiates a series of intracellular events, as depicted in the diagram below.

Enantioselective Synthesis of (R)-Olodaterol

The enantioselective synthesis of (R)-Olodaterol is a multi-step process that relies on a key asymmetric reduction to establish the desired stereocenter. The general synthetic workflow is outlined below.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (R)-Olodaterol.

Step 1: α-Chlorination of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one

Objective: To introduce a chlorine atom at the α-position of the acetyl group.

Procedure:

-

To a solution of 8-acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one in a mixture of 1,2-dichloroethane, acetic acid, and water, add benzyltrimethylammonium (B79724) dichloroiodate.

-

Heat the reaction mixture to 65 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 8-(2-chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one, can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Value |

| Starting Material | 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one |

| Reagent | Benzyltrimethylammonium dichloroiodate |

| Solvent | 1,2-Dichloroethane, Acetic Acid, Water |

| Temperature | 65 °C |

| Typical Yield | ~86% |

Step 2: Asymmetric Transfer Hydrogenation

Objective: To stereoselectively reduce the ketone to the corresponding (R)-alcohol. This is the key chirality-inducing step.

Procedure:

-

In an inert atmosphere, dissolve 8-(2-chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one in anhydrous N,N-dimethylformamide (DMF).

-

Add the rhodium catalyst, Cp*RhCl[(S,S)-TsDPEN], to the solution.

-

Cool the mixture to -15 °C.

-

Slowly add a mixture of formic acid and triethylamine (B128534) (5:2 ratio).

-

Stir the reaction at -15 °C until completion (monitored by HPLC).

-

Perform a suitable work-up to isolate the crude (R)-8-(2-chloro-1-hydroxyethyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

| Parameter | Value |

| Starting Material | 8-(2-Chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one |

| Catalyst | 1 mol% Cp*RhCl[(S,S)-TsDPEN] |

| Reducing Agent | Formic acid/Triethylamine (5:2) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | -15 °C |

| Typical Yield | ~76% |

| Enantiomeric Excess (ee) | >97:3 (R:S) |

Step 3: Epoxidation

Objective: To form the epoxide ring from the chlorohydrin intermediate.

Procedure:

-

Dissolve the (R)-chlorohydrin intermediate in DMF.

-

Cool the solution to 0 °C.

-

Add 2 M aqueous sodium hydroxide (B78521) dropwise.

-

Stir the reaction at 0 °C until completion.

-

Extract the product, (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one, with an organic solvent and purify as necessary.

| Parameter | Value |

| Starting Material | (R)-8-(2-Chloro-1-hydroxyethyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one |

| Reagent | 2 M Aqueous Sodium Hydroxide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C |

| Typical Yield | ~96% |

Step 4: Amine Coupling

Objective: To couple the epoxide intermediate with the side-chain amine.

Procedure:

-

Combine (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one and 2-(4-methoxyphenyl)-1,1-dimethylethylamine in isopropanol (B130326).

-

Heat the mixture to 140 °C using microwave irradiation.

-

Monitor the reaction for completion.

-

Upon completion, concentrate the reaction mixture and purify the coupled product by chromatography.

| Parameter | Value |

| Starting Material | (R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one |

| Reagent | 2-(4-methoxyphenyl)-1,1-dimethylethylamine |

| Solvent | Isopropanol |

| Temperature | 140 °C (Microwave) |

| Typical Yield | Varies depending on scale and purification |

Step 5: Debenzylation

Objective: To remove the benzyl (B1604629) protecting group to yield the final product, (R)-Olodaterol.

Procedure:

-

Dissolve the benzyl-protected intermediate in methanol (B129727).

-

Add 10% palladium on carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas (50 psi).

-

Heat the mixture to 50 °C and stir vigorously.

-

After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain crude (R)-Olodaterol.

| Parameter | Value |

| Starting Material | (R)-6-(Benzyloxy)-8-(1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reagent | Hydrogen Gas (H2) |

| Pressure | 50 psi |

| Solvent | Methanol |

| Temperature | 50 °C |

| Typical Yield | High |

Purification of (R)-Olodaterol

The purification of (R)-Olodaterol is critical to ensure high enantiomeric and chemical purity. A combination of techniques is often employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analysis of enantiomeric excess and the preparative separation of enantiomers.

Analytical Method for Enantiomeric Excess Determination: A typical analytical method would involve a chiral stationary phase (CSP) capable of resolving the enantiomers of Olodaterol.

| Parameter | Typical Conditions |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (B46881) to improve peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 280 nm) |

Preparative Chiral HPLC: For preparative separations, the analytical method is scaled up. This involves using a larger dimension column and a higher flow rate to isolate larger quantities of the desired (R)-enantiomer.

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral separations due to its speed, efficiency, and reduced solvent consumption compared to HPLC.

Preparative Chiral SFC: Preparative SFC is highly effective for the purification of enantiomers on a larger scale.

| Parameter | Typical Conditions |

| Column | Chiral stationary phase (similar to those used in HPLC) |

| Mobile Phase | Supercritical carbon dioxide (CO2) with a polar co-solvent (modifier) such as methanol or ethanol. A basic additive may also be used. |

| Flow Rate | Dependent on column dimensions, typically higher than HPLC. |

| Back Pressure | Maintained to keep CO2 in its supercritical state (e.g., 100-200 bar). |

| Temperature | Typically between 30-50 °C. |

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of (R)-Olodaterol.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Purity (%) |

| α-Chlorination | 8-(2-Chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one | 86 | N/A | >95 |

| Asymmetric Transfer Hydrogenation | (R)-8-(2-Chloro-1-hydroxyethyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one | 76 | >95 | >95 |

| Epoxidation | (R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one | 96 | >95 | >98 |

| Amine Coupling & Debenzylation | Crude (R)-Olodaterol | High | >95 | Variable |

| Final Purification | Pure (R)-Olodaterol | >90 (from crude) | >99 | >99.5 |

Conclusion

The enantioselective synthesis of (R)-Olodaterol is a well-established process that hinges on a highly efficient asymmetric transfer hydrogenation to set the crucial stereocenter. Subsequent purification using advanced chromatographic techniques such as chiral HPLC or SFC is essential to achieve the high levels of enantiomeric and chemical purity required for a pharmaceutical active ingredient. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and manufacturing of this important respiratory therapeutic.

References

An In-depth Technical Guide to the Core Mechanism of Action of Olodaterol Hydrochloride in COPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodaterol (B163178) hydrochloride is a potent and highly selective long-acting β2-adrenergic agonist (LABA) developed for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2][3] Its pharmacological profile is characterized by a rapid onset of action and a duration of bronchodilation that persists for 24 hours, which is advantageous for patient compliance and consistent symptom control.[1][4][5] This technical guide provides a detailed examination of the molecular mechanism of action, pharmacodynamics, and key experimental data related to Olodaterol.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

Olodaterol exerts its therapeutic effect through its primary action as a nearly full agonist at the β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][3][6] The binding of Olodaterol to these receptors initiates a cascade of intracellular events that ultimately leads to bronchodilation.

The signaling pathway is as follows:

-

Receptor Binding and G-Protein Activation: Olodaterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).[1][2]

-

Adenylyl Cyclase Activation and cAMP Synthesis: The activated alpha subunit of the Gs protein stimulates the membrane-bound enzyme adenylyl cyclase.[1][2] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][2]

-

Smooth Muscle Relaxation: Activated PKA phosphorylates various target proteins within the airway smooth muscle cells. This phosphorylation cascade results in the sequestration of intracellular calcium and a decrease in the activity of myosin light-chain kinase, ultimately leading to the relaxation of the bronchial smooth muscle.[2] This relaxation of the airways alleviates bronchoconstriction, a key feature of COPD, thereby improving airflow.[2][3]

Beyond its primary bronchodilatory effect, some studies suggest that Olodaterol may also possess anti-inflammatory properties by attenuating the release of pro-inflammatory mediators.[7][8][9]

Data Presentation

Pharmacodynamic Properties

The pharmacodynamic profile of Olodaterol is defined by its high potency, selectivity, and intrinsic activity at the human β2-adrenergic receptor.

| Parameter | Value | Reference |

| Potency (EC50) | 0.1 nM | [3][4] |

| Intrinsic Activity | 88% (compared to isoprenaline) | [3][4] |

| Selectivity vs. β1-AR | 241-fold | [3][4] |

| Selectivity vs. β3-AR | 2299-fold | [3][4] |

| Dissociation Half-Life | 17.8 hours | [3] |

Pharmacokinetic Profile

Olodaterol is administered via inhalation and is rapidly absorbed through the lungs.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 10-20 minutes | [1][5] |

| Absolute Bioavailability (Inhalation) | ~30% | [1][10] |

| Absolute Bioavailability (Oral) | <1% | [1][10] |

| Plasma Protein Binding | ~60% | [1][3] |

| Volume of Distribution | 1110 L | [1] |

| Metabolism | Direct glucuronidation and O-demethylation (CYP2C9, CYP2C8) | [1][11] |

| Effective Half-Life | 7.5 hours | [5][11] |

Clinical Efficacy in COPD (Selected Phase III Trial Data)

Clinical trials have consistently demonstrated the efficacy of once-daily Olodaterol in improving lung function in patients with moderate to very severe COPD.

| Study Endpoint | Olodaterol 5 µg vs. Placebo (Change from Baseline at 12 weeks) | Reference |

| FEV1 AUC0-3h Response | Significant improvement (P<0.0001) | [12] |

| Trough FEV1 Response | Significant improvement (P<0.0001 to P<0.05) | [12] |

| St. George's Respiratory Questionnaire (SGRQ) Total Score | Clinically meaningful improvement | [13][14] |

| Transition Dyspnea Index (TDI) Focal Score | Significant improvement | [13][14] |

Experimental Protocols

In Vitro Determination of β2-Adrenoceptor Agonism (cAMP Accumulation Assay)

Objective: To quantify the potency and efficacy of Olodaterol in stimulating the β2-adrenergic receptor in a cellular context.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human β2-adrenergic receptor are cultured in appropriate media until they reach a suitable confluence.

-

Cell Plating: Cells are harvested and seeded into 384-well microplates and incubated to allow for attachment.

-

Compound Preparation: Olodaterol is serially diluted to create a range of concentrations. A known full agonist (e.g., isoprenaline) and a vehicle control are also prepared.

-

Assay Procedure:

-

The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the various concentrations of Olodaterol or control compounds.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

-

cAMP Detection: The level of intracellular cAMP is quantified using a competitive immunoassay, such as an AlphaScreen™ or HTRF® assay. In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody, leading to a measurable signal that is inversely proportional to the amount of cAMP produced by the cells.[15][16]

-

Data Analysis: The signal is converted to cAMP concentrations using a standard curve. Dose-response curves are then generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are calculated using non-linear regression analysis.

In Vivo Assessment of Bronchodilator Efficacy (Acetylcholine Challenge in Guinea Pigs)

Objective: To evaluate the potency, onset, and duration of the bronchoprotective effect of Olodaterol in an animal model of bronchoconstriction.

Methodology:

-

Animal Model: Anesthetized and mechanically ventilated guinea pigs are used.

-

Bronchoconstriction Induction: A baseline bronchoconstriction is induced by an intravenous infusion or aerosol challenge with acetylcholine, a bronchoconstrictor. Airway resistance is continuously monitored.

-

Drug Administration: Olodaterol is administered via inhalation using a device such as a Respimat® Soft Mist™ inhaler adapted for animal use.[4][17] A vehicle control is administered to a separate group of animals.

-

Efficacy Measurement: Following drug administration, the ability of Olodaterol to reverse or prevent the acetylcholine-induced increase in airway resistance is measured over time (e.g., up to 24 hours).[4][17]

-

Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated at various time points after dosing. This allows for the determination of the onset of action, maximal effect, and duration of action of the compound.

Mandatory Visualizations

Caption: Olodaterol's β2-Adrenergic Receptor Signaling Pathway.

Caption: In Vitro cAMP Accumulation Assay Workflow.

Caption: Logical Flow from Pharmacology to Clinical Use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Olodaterol Hydrochloride? [synapse.patsnap.com]

- 3. Olodaterol - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Long-acting beta-agonists in the management of chronic obstructive pulmonary disease: current and future agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The long-acting β2-adrenoceptor agonist olodaterol attenuates pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The long-acting β2 -adrenoceptor agonist olodaterol attenuates pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. drugs.com [drugs.com]

- 12. Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2-4 COPD: results from two replicate 48-week studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tiotropium/olodaterol improved lung function in steroid-free patients with COPD | MDedge [mdedge.com]

- 14. hcplive.com [hcplive.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Olodaterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodaterol is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) utilized for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Its unique pharmacological profile, characterized by a rapid onset of action and a 24-hour duration of bronchodilation, distinguishes it from other LABAs.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of Olodaterol, focusing on its interaction with the β2-adrenoceptor. This document details its binding affinity, functional efficacy, and the underlying signaling pathways. Furthermore, it presents detailed experimental protocols for key assays used in its characterization, offering a valuable resource for researchers in the field of respiratory drug discovery and development.

Core Pharmacological Attributes of Olodaterol

Olodaterol is a potent and highly selective agonist for the human β2-adrenoceptor.[2][4] It is an enantiomerically pure (R)-isomer. The clinical efficacy of Olodaterol stems from its ability to induce bronchodilation by relaxing the airway smooth muscle.[2]

Data Presentation: In Vitro Pharmacological Profile

The following tables summarize the quantitative data on Olodaterol's binding affinity, functional potency, and selectivity compared to other β2-adrenoceptor agonists.

Table 1: β-Adrenoceptor Binding Affinity of Olodaterol and Comparator Agonists

| Ligand | Receptor Subtype | pKi | Reference |

| Olodaterol | β2 | 9.14 | [4] |

| Salmeterol | β2 | - | - |

| Formoterol | β2 | - | - |

| Olodaterol | β1 | - | - |

| Salmeterol | β1 | - | - |

| Formoterol | β1 | - | - |

| Olodaterol | β3 | - | - |

| Salmeterol | β3 | - | - |

| Formoterol | β3 | - | - |

Note: Comprehensive and directly comparable pKi values from a single study were not available in the search results. The provided pKi for Olodaterol is from a single source.

Table 2: Functional Potency and Intrinsic Activity of Olodaterol and Comparator Agonists

| Ligand | Assay | pEC50 / EC50 | Intrinsic Activity (% of Isoprenaline) | Reference |

| Olodaterol | cAMP Accumulation | EC50 = 0.1 nM | 88% | [1][3] |

| Salmeterol | cAMP Accumulation | - | Partial Agonist | - |

| Formoterol | cAMP Accumulation | - | Full Agonist | - |

Table 3: Selectivity Profile of Olodaterol

| Parameter | β1-adrenoceptor | β3-adrenoceptor | Reference |

| Selectivity Ratio (vs. β2) | 241-fold | 2299-fold | [1] |

Signaling Pathways

Upon binding to the β2-adrenoceptor on airway smooth muscle cells, Olodaterol initiates a well-defined signaling cascade. This process is central to its bronchodilatory effect.

Primary Signaling Pathway: Gs/cAMP/PKA

Activation of the β2-adrenoceptor by Olodaterol leads to the stimulation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Figure 1. Olodaterol-induced β2-adrenoceptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of β2-adrenoceptor agonists like Olodaterol.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenoceptor.

Objective: To quantify the affinity of Olodaterol for the β2-adrenoceptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor.

-

Radioligand: [³H]-CGP 12177, a hydrophilic β-adrenoceptor antagonist.

-

Non-specific Binding Control: Propranolol (B1214883) (a non-selective β-blocker).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

Procedure:

-

Membrane Preparation: CHO cells expressing the human β2-adrenoceptor are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of unlabeled Olodaterol or a reference compound.

-

A fixed concentration of [³H]-CGP 12177 (typically at its Kd concentration).

-

Cell membrane preparation.

-

For determination of non-specific binding, a high concentration of propranolol (e.g., 10 µM) is added instead of the test compound.

-

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2. Experimental workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the β2-adrenoceptor signaling pathway.

Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of Olodaterol in stimulating cAMP production.

Materials:

-

Cells: CHO cells stably expressing the human β2-adrenoceptor.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Test Compound: Olodaterol and a reference full agonist (e.g., Isoprenaline).

-

cAMP Detection Kit: A commercial kit, for example, a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.

-

Cell Culture Medium.

-

384-well plates.

Procedure:

-

Cell Culture and Seeding: CHO-β2AR cells are cultured to an appropriate confluency and then seeded into 384-well plates and incubated overnight to allow for cell attachment.

-

Cell Stimulation: The culture medium is removed, and the cells are washed with stimulation buffer. The cells are then incubated with various concentrations of Olodaterol or the reference agonist for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Following stimulation, a lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) is added to each well.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding of cellular cAMP and the cAMP-d2 conjugate to the antibody.

-

Signal Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each concentration of the test compound is determined from the standard curve. The EC50 value and the maximal response (Emax) are calculated by fitting the data to a sigmoidal dose-response curve. The intrinsic activity is calculated as the ratio of the Emax of Olodaterol to the Emax of the full agonist Isoprenaline.

Figure 3. Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin to the activated β2-adrenoceptor, providing insights into receptor desensitization and potential for biased agonism.

Objective: To quantify the ability of Olodaterol to induce β-arrestin recruitment to the β2-adrenoceptor.

Materials:

-

Tango™ GPCR-bla U2OS cells: A cell line engineered to express the β2-adrenoceptor fused to a transcription factor, and a β-arrestin-protease fusion protein.

-

Test Compound: Olodaterol.

-

LiveBLAzer™-FRET B/G Substrate.

-

Assay Medium.

-

384-well plates.

Procedure:

-

Cell Seeding: Tango™ cells are seeded into 384-well plates and incubated overnight.

-

Compound Addition: The cells are treated with various concentrations of Olodaterol.

-

Incubation: The plates are incubated for several hours (e.g., 5 hours) at 37°C to allow for β-arrestin recruitment, protease cleavage, and subsequent reporter gene expression (β-lactamase).

-

Substrate Addition: The LiveBLAzer™-FRET B/G substrate is added to each well.

-

Incubation: The plates are incubated at room temperature in the dark for a specified time (e.g., 2 hours).

-

Signal Detection: The fluorescence is read on a plate reader at two wavelengths (for the donor and acceptor fluorophores). The ratio of the two fluorescence signals is calculated.

-

Data Analysis: The change in the fluorescence ratio indicates the level of β-lactamase expression, which is proportional to the extent of β-arrestin recruitment. The EC50 for β-arrestin recruitment is determined from the dose-response curve.

Figure 4. Principle of the Tango β-arrestin recruitment assay.

Conclusion

Olodaterol is a potent, selective, and long-acting β2-adrenoceptor agonist with a rapid onset of action. Its prolonged duration of action is attributed to the formation of a stable ternary complex with the β2-adrenoceptor and Gs protein. The primary mechanism of action involves the canonical Gs-cAMP-PKA signaling pathway, leading to airway smooth muscle relaxation and sustained bronchodilation. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of Olodaterol and other novel β2-adrenoceptor agonists, facilitating further research and development in the field of respiratory medicine.

References

- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Olodaterol: A Deep Dive into its Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodaterol (B163178) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its clinical efficacy, characterized by a rapid onset of action and a 24-hour duration of bronchodilation, is fundamentally linked to its molecular interactions with the β2-AR. This technical guide provides an in-depth analysis of Olodaterol's receptor binding affinity and kinetics, offering a comprehensive resource for researchers and professionals in drug development. We will explore the quantitative parameters that define its binding, the experimental methodologies used to determine these values, and the signaling pathways it modulates.

Receptor Binding Affinity and Selectivity

Olodaterol exhibits a high affinity and remarkable selectivity for the human β2-adrenergic receptor. This specificity is crucial for its therapeutic action, minimizing off-target effects that could arise from interactions with other adrenergic receptor subtypes, such as β1-AR, which is predominantly found in cardiac tissue, and β3-AR, located in adipose tissue.[1][2]

The binding affinity of Olodaterol is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Olodaterol's affinity for the human β2-AR is in the sub-nanomolar range, with a reported pKi of 9.14.[3] This translates to a Ki of approximately 0.072 nM.

The selectivity of Olodaterol for the β2-AR over other β-adrenergic receptor subtypes is a key feature. It has been shown to be 241-fold more selective for the β2-AR than for the β1-AR, and 2,299-fold more selective than for the β3-AR.[2]

| Parameter | Receptor Subtype | Value | Reference |

| pKi | Human β2-AR | 9.14 | [3] |

| Ki (calculated) | Human β2-AR | ~ 0.072 nM | [3] |

| Selectivity vs. β1-AR | - | 241-fold | [2] |

| Ki (estimated) | Human β1-AR | ~ 17.35 nM | [2] |

| Selectivity vs. β3-AR | - | 2,299-fold | [2] |

| Ki (estimated) | Human β3-AR | ~ 165.53 nM | [2] |

Receptor Binding Kinetics

The long duration of action of Olodaterol is not solely explained by its high affinity but is also critically dependent on its binding kinetics, specifically its slow dissociation from the β2-AR. The rates of association (k_on) and dissociation (k_off) of a ligand to its receptor determine the residence time of the drug-receptor complex. A longer residence time, resulting from a slow k_off, is often associated with a prolonged pharmacological effect.

Kinetic binding studies with radiolabeled Olodaterol have revealed a biphasic dissociation pattern from the human β2-AR. This suggests a complex interaction, likely involving the formation of a stable ternary complex between the agonist, the receptor, and its associated G-protein.[4][5] The dissociation is characterized by a fast component and a significantly slower component. The slow dissociation phase is particularly relevant for the extended duration of action, with a reported dissociation half-life (t_1/2) of 17.8 hours.[4][5][6]

| Kinetic Parameter | Value | Reference |

| Dissociation Half-life (t_1/2) - Slow Component | 17.8 hours | [4][5][6] |

| Dissociation Rate Constant (k_off) - Slow Component | 0.039 h⁻¹ | [6] |

| Dissociation Half-life (t_1/2) - Fast Component | 32 minutes | [4] |

| Dissociation Rate Constant (k_off) - Fast Component | 1.31 h⁻¹ | [6] |

Note: The association rate constant (k_on) for Olodaterol is not explicitly detailed in the reviewed literature, which often focuses on the dissociation rate as the primary determinant of the long duration of action.

Signaling Pathways

Olodaterol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets within the airway smooth muscle cells, ultimately resulting in muscle relaxation and bronchodilation.[1]

Experimental Protocols

The determination of Olodaterol's binding affinity and kinetics relies on established in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (Olodaterol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human β1, β2, or β3-adrenergic receptors. This typically involves cell homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Olodaterol.

-

Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Olodaterol. The IC50 value (the concentration of Olodaterol that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Functional Assay: cAMP Accumulation

Functional assays are essential to characterize the agonistic properties of a compound. For Gs-coupled receptors like the β2-AR, measuring the accumulation of the second messenger cAMP is a standard method.

Protocol Outline:

-

Cell Culture: Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of Olodaterol. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified. This can be done using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of Olodaterol. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined. The intrinsic activity is often expressed as a percentage of the response to a full agonist like isoprenaline.[2]

Relationship Between Kinetics and Duration of Action

The prolonged clinical effect of Olodaterol can be attributed to its slow dissociation from the β2-adrenergic receptor. A drug with a long residence time at its target can continue to exert its pharmacological effect even after the concentration of the free drug in the biophase has declined. This concept is particularly important for inhaled therapies where local drug concentrations can change rapidly.

Conclusion

Olodaterol's high affinity and selectivity for the β2-adrenergic receptor, combined with its exceptionally slow dissociation kinetics, provide a strong molecular basis for its clinical profile as a once-daily, long-acting bronchodilator. The quantitative data on its binding parameters and the understanding of its interaction with the β2-AR signaling pathway are critical for the ongoing development and optimization of β2-AR agonists for the treatment of obstructive lung diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of these and other novel respiratory therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and biochemical rationales for the 24-hour-long duration of action of olodaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Olodaterol Hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olodaterol Hydrochloride is a potent and long-acting β2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, receptor affinity, and functional activity, supported by experimental data. Furthermore, this guide outlines detailed methodologies for key experiments, including synthesis, characterization, receptor binding assays, and functional cAMP assays, to facilitate further research and development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Olodaterol. Its chemical structure is characterized by a 6-hydroxy-8-substituted-4H-1,4-benzoxazin-3-one core.

Chemical Structure:

(Image of the 2D chemical structure of this compound would be placed here in a real document)

IUPAC Name: 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride

CAS Number: 869477-96-3

Molecular Formula: C₂₁H₂₇ClN₂O₅

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 422.9 g/mol | |

| Appearance | Off-white to pale beige solid | |

| Melting Point | 153-155 °C | |

| Solubility | Sparingly-slightly soluble in water, slightly soluble in ethanol. Soluble in DMSO (slightly) and Methanol (slightly). | |

| pKa (Strongest Acidic) | 2.86 (Predicted) | |

| pKa (Strongest Basic) | 9.34 (Predicted) | |

| LogP | 1.84 (Predicted) |

Pharmacological Properties

Olodaterol is a selective agonist for the β2-adrenergic receptor with a long duration of action. Its high affinity and intrinsic activity at the β2 receptor lead to potent bronchodilation.

| Parameter | Value | Species/System | Source |

| β2 Receptor Affinity (Ki) | 9.14 (pKi) | Human (recombinant) | |

| β2 Receptor Functional Activity (EC50) | 0.1 nM | Human (recombinant) | |

| Selectivity | 219-fold over β1, 1622-fold over β3 |

Mechanism of Action: Signaling Pathway

Olodaterol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that results in bronchodilation.

Preclinical Pharmacological Characterization of Olodaterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological properties of Olodaterol (B163178), a novel, long-acting β2-adrenergic agonist (LABA) for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD). This document details the molecule's mechanism of action, binding affinity, selectivity, and functional activity in various in vitro and in vivo models, presenting key quantitative data in a structured format. Detailed experimental protocols for pivotal assays are also provided to facilitate understanding and replication of the described studies.

Mechanism of Action

Olodaterol is a potent and highly selective agonist for the human β2-adrenergic receptor (β2-AR).[1][2] Like other β2-agonists, its primary mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Activation of the β2-AR initiates a signaling cascade through a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[1] This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine-3',5'-monophosphate (cAMP).[1] Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[1] This targeted action in the lungs helps to alleviate the airflow obstruction characteristic of COPD.[1]

In Vitro Pharmacology

The in vitro pharmacological profile of Olodaterol has been extensively characterized to determine its potency, efficacy, and selectivity for the β2-adrenergic receptor.

Receptor Binding and Functional Activity

In vitro studies have demonstrated that Olodaterol is a potent, nearly full agonist at the human β2-AR.[1][2][3] Its high intrinsic activity, comparable to the gold-standard agonist isoprenaline, underscores its efficacy in eliciting a strong bronchodilatory response.[1][2][3]

| Parameter | Value | Species/System | Reference |

| EC50 | 0.1 nM | Human β2-AR | [1][2][3] |

| Intrinsic Activity | 88% (vs. Isoprenaline) | Human β2-AR | [1][2][3] |

| pEC50 (cAMP accumulation) | 10.06 | Human β2-AR (HEK293 cells) | [4] |

| pEC50 (cAMP accumulation) | 6.91 | Human β1-AR (HEK293 cells) | [4] |

Table 1: In Vitro Functional Activity of Olodaterol

Receptor Selectivity

A key feature of Olodaterol is its high selectivity for the β2-adrenergic receptor over β1- and β3-adrenergic receptors. This is crucial for minimizing potential cardiovascular side effects, which are often associated with β1-AR stimulation.[1]

| Receptor Subtype | Selectivity (fold vs. β2-AR) | Reference |

| Human β1-AR | 241 | [1][2] |

| Human β3-AR | 2299 | [1][2] |

Table 2: In Vitro Receptor Selectivity of Olodaterol

Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental for determining the functional potency (EC50) and intrinsic activity of β2-AR agonists.

Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to Olodaterol stimulation in cells expressing the human β2-adrenergic receptor.

Materials:

-

Human embryonic kidney (HEK293) cells stably transfected with the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Olodaterol and reference agonists (e.g., isoprenaline).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Culture: Culture HEK293-β2AR cells to approximately 80-90% confluency.

-

Cell Seeding: Harvest cells and seed them into 96- or 384-well plates at a predetermined density. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of Olodaterol and the reference agonist in assay buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the wells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Add lysis buffer to each well to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection step according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Generate dose-response curves and calculate EC50 and intrinsic activity values using appropriate software.

In Vivo Pharmacology

Preclinical in vivo studies in animal models are crucial for evaluating the bronchoprotective effects and duration of action of new respiratory drugs.

Bronchoprotection in Guinea Pig and Dog Models

Olodaterol has demonstrated a rapid onset and a long duration of bronchoprotection in anesthetized guinea pigs and dogs against acetylcholine-induced bronchoconstriction.[1][3][5] In these models, Olodaterol provided significant protection for over 24 hours, supporting its potential for once-daily dosing in humans.[1][3][5] In contrast, the long-acting β2-agonist formoterol, at an equally effective dose, did not maintain its efficacy over the full 24-hour period.[1][3][5]

| Animal Model | Challenge Agent | Duration of Action | Key Finding | Reference |

| Anesthetized Guinea Pig | Acetylcholine (B1216132) | > 24 hours | Sustained bronchoprotection | [1][3][5] |

| Anesthetized Dog | Acetylcholine | > 24 hours | Sustained bronchoprotection | [1][3][5] |

Table 3: In Vivo Bronchoprotective Efficacy of Olodaterol

Experimental Protocol: Acetylcholine Challenge in Anesthetized Guinea Pigs

Objective: To assess the bronchoprotective effect of inhaled Olodaterol against acetylcholine-induced bronchoconstriction.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Anesthetic (e.g., pentobarbital).

-

Tracheal cannula and ventilator.

-

Aerosol delivery system (e.g., Respimat® Soft Mist™ Inhaler).

-

Acetylcholine solution for intravenous administration.

-

Equipment for measuring lung function (e.g., airway resistance and dynamic compliance).

Protocol:

-

Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Mechanically ventilate the animal.

-

Drug Administration: Administer a single dose of Olodaterol or vehicle via aerosol inhalation.

-

Bronchial Challenge: At various time points post-dosing (e.g., up to 24 hours), administer an intravenous bolus of acetylcholine to induce bronchoconstriction.

-

Lung Function Measurement: Continuously monitor and record changes in airway resistance and dynamic compliance.

-

Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point to determine the onset and duration of action of Olodaterol.

Anti-inflammatory and Anti-fibrotic Properties

Beyond its primary bronchodilator effects, preclinical studies suggest that Olodaterol may possess additional beneficial properties.

Anti-inflammatory Effects

In vitro and in vivo studies have indicated that Olodaterol has anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory mediators and reduce the recruitment of inflammatory cells in response to various stimuli.[6] For instance, Olodaterol has been observed to attenuate the secretion of IL-8, a key chemokine in neutrophil recruitment, in human airway epithelial cells.[6][7] These effects are mediated through the β2-adrenergic receptor.[7]

| Assay | Stimulus | Effect of Olodaterol | Reference |

| Human Airway Epithelial Cells | Respiratory Syncytial Virus (RSV) | Reduced IL-8 secretion and mucus production | [6][7] |

| Animal Models | Inflammatory stimuli | Inhibition of neutrophil recruitment and inflammatory mediator secretion | [6] |

Table 4: Preclinical Anti-inflammatory Effects of Olodaterol

Anti-fibrotic Effects

Olodaterol has also demonstrated anti-fibrotic efficacy in both in vitro and in vivo models of pulmonary fibrosis.[8] In primary human lung fibroblasts, Olodaterol attenuated key pro-fibrotic processes, including the expression of α-smooth muscle actin and fibronectin.[8] In murine models of lung fibrosis induced by bleomycin (B88199) or TGF-β1 overexpression, inhaled Olodaterol reduced lung weight, inflammatory cell counts, and the release of pro-fibrotic mediators.[8]

| Model | Key Findings | Reference |

| Human Lung Fibroblasts | Attenuated TGF-β-induced expression of α-smooth muscle actin and fibronectin | [8] |

| Murine Bleomycin-induced Lung Fibrosis | Reduced lung weight, bronchoalveolar lavage cell counts, and pro-fibrotic mediators | [8] |

| Murine TGF-β1 Overexpression Model | Reduced Col3A1 mRNA expression | [8] |

Table 5: Preclinical Anti-fibrotic Effects of Olodaterol

Preclinical Safety and Toxicology

The preclinical safety of Olodaterol has been evaluated in a range of toxicology studies. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and establish safety parameters for clinical monitoring.[9] Standard preclinical safety evaluations include single and repeated dose toxicity studies, genotoxicity assays, and reproductive and developmental toxicity studies.[9][10] Long-term safety analyses from pooled data of Phase III clinical studies have shown that Olodaterol has an acceptable safety profile, with the incidence of adverse events being comparable to placebo and another LABA, formoterol.[11] In these studies, respiratory and cardiovascular adverse events were reported at similar frequencies across treatment groups.[11] Pharmacokinetic studies in subjects with mild to moderate hepatic impairment or severe renal impairment did not show a clinically relevant increase in systemic exposure to Olodaterol after a single inhaled dose.[12]

Conclusion

The preclinical pharmacological characterization of Olodaterol reveals it to be a potent, highly selective, and long-acting β2-adrenergic receptor agonist. Its in vitro profile is distinguished by a high affinity and intrinsic activity at the β2-AR, coupled with a significant selectivity over β1- and β3-ARs, suggesting a favorable therapeutic window with a reduced potential for cardiovascular side effects. In vivo studies in relevant animal models have confirmed its rapid onset of action and prolonged, 24-hour duration of bronchoprotection, providing a strong rationale for its once-daily dosing regimen. Furthermore, emerging preclinical evidence indicates that Olodaterol may also exert beneficial anti-inflammatory and anti-fibrotic effects, which warrant further investigation. The comprehensive preclinical safety evaluation has supported its progression into clinical development and subsequent approval for the treatment of COPD. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the pharmacology of Olodaterol.

References

- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. olodaterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. criver.com [criver.com]

- 11. One-Year Safety of Olodaterol Once Daily via Respimat® in Patients with GOLD 2-4 Chronic Obstructive Pulmonary Disease: Results of a Pre-Specified Pooled Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Olodaterol intrinsic activity compared to isoprenaline

An In-Depth Technical Guide to the Comparative Intrinsic Activity of Olodaterol (B163178) and Isoprenaline

Introduction

The β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical target in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] Agonists of this receptor induce bronchodilation by relaxing the airway smooth muscle.[2][3] Isoprenaline (isoproterenol) is a non-selective, full β-adrenoceptor agonist that has long served as a benchmark compound in pharmacological studies.[4][5][6] Olodaterol is a novel, long-acting β2-adrenoceptor agonist (LABA) designed for once-daily administration in the treatment of COPD.[1][2][7] Understanding the intrinsic activity of olodaterol relative to the full agonist isoprenaline is fundamental to characterizing its pharmacological profile. This guide provides a detailed comparison of their activities, outlines the experimental protocols used for their characterization, and illustrates the underlying signaling pathways.

Core Concepts of Agonist Activity

To compare olodaterol and isoprenaline, it is essential to understand the following pharmacological concepts:

-

Affinity (Ki): A measure of how tightly a ligand (agonist) binds to a receptor. It is the equilibrium dissociation constant for the ligand-receptor complex. A lower Ki value indicates higher binding affinity.

-

Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect. A lower EC50 value indicates greater potency.

-

Efficacy (Emax): The maximum response an agonist can produce upon binding to a receptor.

-

Intrinsic Activity (α): The ability of an agonist to activate the receptor and elicit a functional response, expressed as a fraction of the response produced by a full agonist. A full agonist has an intrinsic activity of 1 (or 100%), while a partial agonist has an intrinsic activity between 0 and 1. An antagonist has an intrinsic activity of 0.

Comparative Pharmacological Profile: Olodaterol vs. Isoprenaline

Olodaterol is characterized as a potent, nearly full agonist at the human β2-adrenoceptor.[8][9] Its activity is often benchmarked against isoprenaline, which is considered a full agonist with an intrinsic activity of 100%.

Table 1: Quantitative Comparison of Olodaterol and Isoprenaline at the β2-Adrenoceptor

| Parameter | Olodaterol | Isoprenaline | Reference(s) |

| Receptor Selectivity | Selective β2-AR Agonist | Non-selective β-AR Agonist | [4][10][11][12] |

| Potency (EC50) | 0.1 nM | ~10-20 nM | [8][9][10][11][13][14] |

| Intrinsic Activity (α) | 88% (0.88) | 100% (1.0) | [8][9] |

| Binding Affinity (pKi) | 9.14 | Not consistently reported for β2-AR in these studies | [10][11] |

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

The data clearly indicates that olodaterol is significantly more potent than isoprenaline, requiring a much lower concentration to achieve 50% of its maximal effect. While it is technically a partial agonist, its high intrinsic activity of 88% means it behaves as a nearly full agonist, capable of eliciting a robust response comparable to that of isoprenaline.[8][9]

Signaling Pathway of the β2-Adrenergic Receptor

The therapeutic effects of both olodaterol and isoprenaline are mediated through the canonical β2-AR signaling pathway. This pathway is initiated by the binding of the agonist to the receptor, which is coupled to a stimulatory G-protein (Gs).[1][15]

The sequence of events is as follows:

-

Agonist Binding: The agonist binds to the extracellular domain of the β2-AR.

-

Gs Protein Activation: This induces a conformational change in the receptor, which in turn activates the associated Gs protein. The Gαs subunit of the Gs protein releases GDP and binds GTP.[1]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and activates the enzyme adenylyl cyclase.[2][3]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][3][16]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][16]

-

Downstream Effects: PKA phosphorylates various downstream targets, including myosin light-chain kinase, which ultimately leads to the relaxation of airway smooth muscle and results in bronchodilation.[3]

Experimental Protocols for Agonist Characterization

The determination of intrinsic activity, potency, and affinity requires specific in vitro assays. The following sections detail the methodologies for two key experiments.

Experimental Workflow for Agonist Characterization

A systematic workflow is employed to characterize novel compounds like olodaterol. The process begins with binding assays to determine affinity, followed by functional assays to measure potency and efficacy.

Protocol 1: cAMP Accumulation Assay (Functional Assay)

This assay quantifies the amount of intracellular cAMP produced in response to receptor activation, directly measuring the functional effect of an agonist.

-

Principle: Cells expressing the β2-AR are stimulated with varying concentrations of an agonist. The activation of the Gs pathway leads to an increase in intracellular cAMP. This increase is then measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. A phosphodiesterase (PDE) inhibitor is included to prevent the degradation of cAMP and amplify the signal.

-

Materials:

-

Cell line stably expressing human β2-AR (e.g., HEK293 or CHO cells).

-

Cell culture medium (e.g., MEM or F12) with serum.

-

Assay buffer (e.g., HBSS).

-

PDE inhibitor (e.g., 0.5 mM IBMX).

-

Test agonists (Olodaterol, Isoprenaline) at various concentrations.

-

cAMP assay kit (e.g., HTRF cAMP Gs Dynamic Kit).

-

Multi-well assay plates (e.g., 384-well).

-

-

Procedure:

-

Cell Plating: Seed the β2-AR expressing cells into a 384-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of olodaterol and isoprenaline in assay buffer containing the PDE inhibitor IBMX.

-

Cell Stimulation: Remove the culture medium from the cells and add the prepared agonist dilutions. Include a control group with only the assay buffer and IBMX (vehicle).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[10]

-

Cell Lysis & Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the signal against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the Emax and EC50 values for each compound. The intrinsic activity of olodaterol is calculated by expressing its Emax as a percentage of the Emax for isoprenaline.

-

Protocol 2: Radioligand Binding Assay (Affinity Assay)